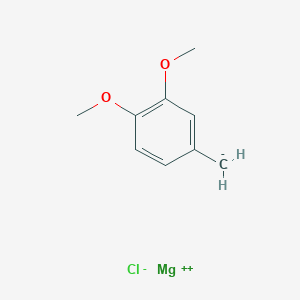

3,4-Dimethoxybenzylmagnesium chloride

Description

Properties

IUPAC Name |

magnesium;4-methanidyl-1,2-dimethoxybenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Mg/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFBWQHYPPKCDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[CH2-])OC.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Metformin can be synthesized through the condensation of dimethylamine hydrochloride and dicyandiamide. The reaction typically occurs in a solvent such as N,N-dimethylformamide at elevated temperatures . The process involves the following steps:

Salification Reaction: Dimethylamine reacts with hydrochloric acid to form dimethylamine hydrochloride.

Addition Reaction: Dimethylamine hydrochloride and dicyandiamide undergo an addition reaction in the presence of a solvent to produce crude metformin hydrochloride.

Refining: The crude product is refined to obtain high-purity metformin hydrochloride.

Industrial Production Methods

Industrial production of metformin hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature and high-pressure conditions to ensure efficient production. The solvent used in the reaction has properties that make it easy to separate from the final product, ensuring high purity and cost-effectiveness .

Chemical Reactions Analysis

General Information

3,4-Dimethoxybenzylmagnesium chloride is an organometallic compound . The PubChem database identifies 3-Benzyloxy-4-methoxybenzyl magnesium chloride, listing its molecular formula as and a molecular weight of 287.03 g/mol . Synonyms include SCHEMBL11093700 and DPCGEIBGAIZCDO-UHFFFAOYSA-M .

Grignard Reagents

This compound is a Grignard reagent . Grignard reagents are among the most commonly used organometallic reagents and are typically prepared in ethereal solutions . These reagents contain magnesium-halogen bonds .

Chemical Reactions

- Reactions with Metal Halides: Benzyl magnesium chloride reacted with MHF, resulting in a 15% yield after 16 hours .

- Ring-Opening Reactions: Grignard reagents such as allyl- and benzylmagnesium halides can react with cyclic ethers like tetrahydrofuran or 3,3-dimethyloxetane, leading to ring-opening and the formation of product alcohols when heated .

- Reversible Transformations: Reactions involving benzylmagnesium chloride can be reversible, as demonstrated through crossover experiments . For instance, benzylmagnesium chloride addition to di-t-butyl ketone, followed by exchange with another substrate, indicates a retro benzyl addition reaction .

Magnesium Interactions

Magnesium interacts with methylglyoxal, and reduced magnesium levels are implicated in type 2 diabetes and neuropathic pain . Magnesium supplementation can prevent methylglyoxal neurotoxicity by reducing intracellular methylglyoxal formation .

Scientific Research Applications

Organic Synthesis

Nucleophilic Addition Reactions

3,4-Dimethoxybenzylmagnesium chloride acts as a nucleophile in reactions with electrophiles such as carbonyl compounds. This reaction yields alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The general reaction can be summarized as follows:

where R represents the 3,4-dimethoxybenzyl group and R' represents the carbonyl carbon.

Synthesis of Complex Molecules

This reagent has been employed in the synthesis of complex organic molecules, including natural products and medicinal compounds. For instance, it has been used to construct various substituted phenols and other aromatic compounds which are crucial in drug development.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel derivatives of known anticancer agents. The resulting compounds exhibited enhanced activity against cancer cell lines compared to their parent structures. This highlights the reagent's utility in modifying existing drugs to improve efficacy.

Case Study 2: Development of Antioxidants

Research has shown that derivatives synthesized using this Grignard reagent possess antioxidant properties. These compounds were tested for their ability to scavenge free radicals, demonstrating potential applications in nutraceuticals and cosmetics.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Nucleophilic addition reactions with carbonyls | Synthesis of alcohols from ketones |

| Medicinal Chemistry | Synthesis of modified drug candidates | Anticancer agents and antioxidants |

| Material Science | Development of new materials with specific properties | Polymers and coatings |

Mechanism of Action

Metformin exerts its effects through several mechanisms:

Inhibition of Hepatic Gluconeogenesis: Metformin decreases hepatic glucose production by inhibiting mitochondrial complex I, leading to reduced gluconeogenesis.

Activation of AMPK: Metformin activates AMPK, a key regulator of energy homeostasis, which enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

Modulation of Gut Microbiome: Metformin alters the composition of the gut microbiome, contributing to its glucose-lowering effects.

Reduction of Inflammation: Metformin has anti-inflammatory properties that help improve metabolic health.

Comparison with Similar Compounds

3,5-Dimethoxybenzylmagnesium Chloride

Structural and Chemical Differences :

- Substituent positions : Methoxy groups at 3- and 5-positions (meta to each other), compared to 3,4-dimethoxy (adjacent substituents). This positional difference alters electronic and steric effects.

- Reactivity : The 3,5-isomer’s para-substitution pattern may lead to different regioselectivity in reactions compared to the ortho-substituted 3,4-isomer.

Physical Properties :

Applications : The 3,5-isomer is used in similar synthetic contexts but may favor different reaction pathways due to its substitution pattern.

3,4-Dimethylbenzyl Chloride and Derivatives

Structural Differences :

- Substituents : Methyl groups at 3- and 4-positions instead of methoxy. Methyl is weakly electron-donating, whereas methoxy is strongly electron-donating.

- Reactivity : Reduced nucleophilicity compared to methoxy-substituted analogs due to lower electron density on the benzyl carbon.

Physical Properties :

| Property | 3,4-Dimethylbenzyl Chloride |

|---|---|

| CAS Number | 102-46-5 |

| Molecular Formula | C₉H₁₁Cl |

| Molecular Weight | 154.64 g/mol |

| Hazards | Corrosive, irritant |

Applications : Primarily used as an intermediate in polymer and surfactant synthesis.

Veratroyl Chloride (3,4-Dimethoxybenzoyl Chloride)

Structural Differences :

- Acyl chloride (benzoyl derivative) vs. benzyl Grignard reagent.

- Methoxy groups at 3,4-positions.

Reactivity : Functions as an electrophilic acylating agent rather than a nucleophile. Used in peptide coupling and synthesis of esters/amides .

Safety : Corrosive (UN 3261), requiring stringent handling precautions .

Research Findings and Reactivity Insights

- Substituent Effects :

- Safety Considerations :

Biological Activity

3,4-Dimethoxybenzylmagnesium chloride is an organomagnesium compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a Grignard reagent derived from 3,4-dimethoxybenzyl chloride. Its structure can be represented as follows:

- Molecular Formula : C10H13ClO2Mg

- Molecular Weight : 224.67 g/mol

The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with biological macromolecules. Key mechanisms include:

- Antimicrobial Activity : Similar to other organomagnesium compounds, it may exhibit antimicrobial properties by disrupting microbial cell membranes. The cationic nature of the magnesium ion can interact with negatively charged components of the microbial membrane, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can result from the formation of stable complexes between the magnesium ion and enzyme active sites.

Research Findings

A review of available literature reveals several studies highlighting the biological activity of related compounds and their implications for this compound:

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/L) | Reference |

|---|---|---|---|

| Benzylmagnesium chloride | Staphylococcus aureus | 5 | |

| 3-Methoxybenzylmagnesium chloride | Escherichia coli | 10 | |

| 4-Methoxybenzylmagnesium chloride | Pseudomonas aeruginosa | 15 |

Table 2: Cytotoxicity Assays

Q & A

Q. What are the critical considerations for synthesizing 3,4-Dimethoxybenzylmagnesium chloride with high purity?

Synthesis requires strict anhydrous conditions due to the reagent’s sensitivity to moisture and oxygen. Use freshly dried tetrahydrofuran (THF) and magnesium turnings activated by iodine. Monitor the initiation of the Grignard reaction via exothermicity and color change (cloudy to grayish). Quench a small aliquot with deuterated water for <sup>1</sup>H NMR analysis to confirm formation (e.g., disappearance of starting halide and appearance of aromatic proton signals at δ 6.7–7.1 ppm) . Maintain temperatures below 40°C to prevent side reactions like Wurtz coupling.

Q. How can researchers safely handle and store this compound?

The compound is highly flammable (flash point: 1°F/-17°C) and reacts violently with water. Store in flame-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Use explosion-proof refrigeration and conduct manipulations in a certified fume hood with spark-resistant tools. Personal protective equipment (PPE) must include neoprene gloves, flame-retardant lab coats, and full-face shields .

Q. What analytical methods are recommended for characterizing this Grignard reagent?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structure via shifts for the benzyl moiety (e.g., methoxy groups at δ ~3.8 ppm) and absence of residual starting material.

- Titration : Use a standardized acid (e.g., HCl in THF) with phenolphthalein to quantify active magnesium content.

- GC-MS : Analyze aliquots quenched with deuterated methanol to detect volatile byproducts (e.g., dimers) .

Advanced Research Questions

Q. How can competing side reactions (e.g., enolization or dimerization) be minimized during nucleophilic additions?

Side reactions arise from over-basicity or prolonged reaction times. Strategies include:

- Temperature control : Keep reactions at –20°C to 0°C for electrophiles prone to enolization (e.g., ketones).

- Substrate pre-cooling : Add the Grignard reagent slowly to pre-cooled electrophiles.

- Additives : Use hexamethylphosphoramide (HMPA) or cerium chloride to modulate reactivity and suppress dimerization .

Q. What mechanistic insights explain the reagent’s selectivity in cross-coupling reactions?

The electron-rich 3,4-dimethoxybenzyl group enhances stability of the magnesium intermediate, favoring transmetalation in palladium-catalyzed couplings (e.g., Kumada or Negishi). Steric effects from the methoxy substituents direct regioselectivity in aryl halide couplings, as shown in studies with substituted benzylmagnesium analogs .

Q. How should researchers address discrepancies in reaction yields reported across studies?

Yield variations often stem from differences in:

- Solvent purity : Trace water (>50 ppm) deactivates the reagent. Validate solvent dryness via Karl Fischer titration.

- Catalyst loading : Optimize palladium/ligand ratios (e.g., 1–5 mol% Pd(dba)2 with SPhos).

- Quenching protocols : Rapid quenching with ammonium chloride minimizes hydrolysis of sensitive products. Compare yields using internal standards (e.g., triphenylmethane) for normalization .

Q. What advanced techniques are suitable for studying the reagent’s stability under varying conditions?

Q. How can byproducts from incomplete reactions be identified and quantified?

- HPLC-DAD/MS : Use a C18 column with acetonitrile/water gradients to separate and identify benzyl alcohol or dimeric byproducts.

- X-ray crystallography : Characterize crystalline impurities (e.g., MgCl2 adducts) when NMR is inconclusive .

Safety and Compliance

Q. What emergency protocols are critical for spills or exposure?

- Skin contact : Immediately rinse with 1% acetic acid to neutralize basic residues, followed by water (15+ minutes).

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Spills : Smother with dry sand or vermiculite; avoid water, which exacerbates reactivity. Dispose as hazardous waste under UN 2924 (flammable liquid, corrosive) .

Q. How does the reagent’s toxicity profile impact long-term handling?

Chronic exposure risks include respiratory irritation (H335) and potential carcinogenicity (H351). Implement routine air monitoring (<1 ppm Mg dust) and use closed-system transfers (e.g., cannula techniques) to minimize exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.